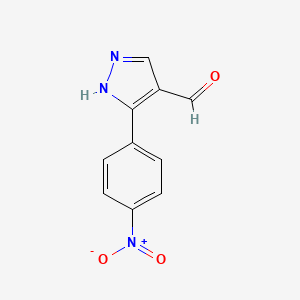

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a nitro-substituted phenyl group at position 3 and a formyl group at position 4 of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active derivatives such as antimicrobial agents and enzyme inhibitors. Its synthesis typically involves Vilsmeier-Haack cyclization of hydrazones derived from substituted acetophenones and phenylhydrazines, as reported in multiple studies .

Propriétés

IUPAC Name |

5-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIXQGMNFIJUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to formylation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(4-Aminophenyl)-1H-pyrazole-4-carbaldehyde.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for the modulation of biological activity, making it a valuable component in drug design.

Case Studies:

- Anti-Cancer Activity : Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies have reported that compounds containing nitro groups, such as this compound, demonstrate promising anticancer potential through mechanisms like topoisomerase inhibition and DNA alkylation .

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes, which are key targets in the treatment of inflammatory diseases .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its efficacy as an insecticide contributes to enhanced crop yields and pest management strategies.

Applications:

- Insecticidal Properties : The compound has shown effectiveness against various pests, making it a candidate for developing new insecticides that are both effective and environmentally friendly .

Material Science

This compound is also being explored in material science for its potential in developing advanced materials. Its properties can be harnessed to create polymers and coatings with specific mechanical and thermal characteristics.

Research Insights:

- Polymer Development : Studies indicate that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard. It aids in the detection and quantification of similar compounds in complex mixtures.

Usage Examples:

- Standard Reference : The compound is used in various analytical methods to ensure accuracy in chemical analysis and to calibrate instruments for detecting related pyrazole derivatives .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of pyrazole-4-carbaldehydes are highly dependent on substituents at positions 1 and 3 of the pyrazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Spectral Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group at position 3 (4-nitrophenyl) enhances electrophilicity, facilitating nucleophilic reactions at the formyl group. This is critical in synthesizing Schiff bases and thiazole derivatives .

- Methoxy or methyl groups at position 1 (e.g., 1-(4-methoxyphenyl) derivatives) improve solubility but reduce antimicrobial potency compared to nitro-substituted analogs .

Impact on Biological Activity :

- Derivatives with heteroaromatic substituents (e.g., furan-2-yl or thiophen-2-yl at position 3) exhibit superior antimicrobial activity. For example, 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde showed MIC values of 1–4 µg/mL against bacterial strains, outperforming amoxicillin in some cases .

- Halogenated analogs, such as 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrated enhanced antibacterial activity due to increased lipophilicity and membrane penetration .

Spectral Characteristics :

- The formyl group’s IR absorption (1633–1659 cm⁻¹) and ¹H NMR resonance (~9.3 ppm) are consistent across analogs, confirming structural integrity .

- Aromatic proton signals in ¹H NMR vary with substituents; nitro groups induce downfield shifts (δ 7.86–8.85), while methoxy groups show upfield shifts (δ 6.98–7.94) .

Key Findings:

Activité Biologique

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitroacetophenone with hydrazine derivatives under acidic conditions. The Vilsmeier-Haack reaction has also been employed to introduce the aldehyde functionality effectively. Various methods have been reported in the literature, indicating a robust synthetic pathway for this compound .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In particular, this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungi. The compound's antimicrobial efficacy is often compared to established agents like Chitosan Schiff bases, which showed higher inhibitory effects at lower concentrations .

| Microorganism | Inhibition Concentration (μg/mL) | Comparison with Chitosan |

|---|---|---|

| Staphylococcus aureus | 100 | Lower than Chitosan |

| Escherichia coli | 100 | Lower than Chitosan |

| Candida albicans | 100 | Lower than Chitosan |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies have shown that certain derivatives exhibit selective inhibition of COX-2 with IC50 values as low as 0.017 μM, demonstrating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of this compound are particularly promising. It has been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanism involves targeting multiple pathways associated with cancer proliferation, such as topoisomerase II and EGFR inhibition .

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Inhibition of EGFR and topoisomerase II |

| HepG2 | 12.0 | Inhibition of microtubule assembly |

Case Studies

- Antimicrobial Efficacy : A study compared the antimicrobial activity of various pyrazole derivatives, including this compound, against common pathogens. Results indicated that this compound was effective at concentrations similar to traditional antibiotics .

- Cancer Cell Proliferation : A series of experiments demonstrated that compounds containing the pyrazole scaffold significantly reduced cell viability in cultured cancer cells. The study highlighted the structure-activity relationship (SAR) that influenced the potency of these compounds against different cancer types .

Q & A

Basic: What are the common synthetic routes for 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via the Vilsmeier–Haack reaction , which facilitates formylation at the pyrazole C-4 position. Key steps include:

- Reacting 3-(4-nitrophenyl)-1H-pyrazole with a Vilsmeier reagent (POCl₃ + DMF) under anhydrous conditions .

- Optimizing temperature (70–90°C) and stoichiometric ratios to minimize side products.

Alternative methods involve condensation reactions (e.g., using acetic anhydride and sodium acetate for cyclization) . A comparative analysis of yields is shown below:

| Method | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier–Haack | 80 | 65–75 | |

| Acetic Anhydride | 120 | 50–60 |

Key Consideration: Excess DMF in Vilsmeier–Haack reactions can lead to byproducts; purity is confirmed via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies aldehyde protons (δ ~9.8–10.2 ppm) and nitrophenyl groups (δ ~7.5–8.5 ppm) .

- Mass Spectrometry: HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.07 for C₁₀H₇N₃O₃).

- X-ray Crystallography: Single-crystal analysis resolves planar geometry and intermolecular interactions (e.g., C=O···H-N hydrogen bonding) .

Software Tools: SHELXL for refinement and ORTEP-3 for graphical representation .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during structure validation?

Answer:

- Use SHELXL’s refinement tools to adjust parameters like thermal displacement (U²⁰) and occupancy factors .

- Cross-validate with PLATON/ADDSYM to detect missed symmetry or twinning .

- Compare with analogous structures (e.g., 5-chloro-3-methyl-1-phenyl derivatives ) to identify outliers.

Example: Discrepancies in C=O bond lengths (1.21–1.23 Å vs. theoretical 1.22 Å) may arise from crystal packing effects; refine using restraints in SHELXL .

Basic: What preliminary biological screening assays are suitable for evaluating its antimicrobial activity?

Answer:

- Agar Diffusion/Kirby-Bauer Test: Assess inhibition zones against E. coli and P. aeruginosa .

- MIC Determination: Use broth microdilution (concentration range: 1–256 µg/mL) with ampicillin as a positive control .

- Structure-Activity Correlation: Compare with fluorophenyl analogs (e.g., 1-(4-isopropylbenzyl) derivatives show enhanced activity ).

Advanced: How can structure-activity relationship (SAR) studies guide optimization for antitumor activity?

Answer:

- Substituent Screening: Replace the 4-nitrophenyl group with electron-withdrawing (e.g., CF₃ ) or donating groups to modulate electronic effects.

- Molecular Docking: Use AutoDock Vina to predict binding affinity with targets like EGFR or topoisomerase II .

- In Vivo Testing: Prioritize derivatives with IC₅₀ < 10 µM in MTT assays for xenograft models .

Case Study: Pyrazole-4-carbaldehydes with trifluoromethyl groups exhibit enhanced cytotoxicity due to increased lipophilicity .

Advanced: What strategies improve synthetic yield while minimizing side reactions?

Answer:

- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 6 hours) and improve yield by 15–20% .

- Catalytic Optimization: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro intermediates .

Advanced: How can computational modeling predict reactivity or degradation pathways?

Answer:

- DFT Calculations (Gaussian): Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde group) .

- MD Simulations (GROMACS): Model hydrolysis stability in aqueous media at physiological pH .

Key Insight: Nitro groups increase electrophilicity, making the aldehyde prone to nucleophilic attack .

Advanced: How to address conflicting reports on biological activity across studies?

Answer:

- Standardize Assay Conditions: Control variables like bacterial strain (ATCC vs. clinical isolates) and incubation time .

- Dose-Response Analysis: Use Hill slopes to compare potency curves.

- Meta-Analysis: Pool data from studies using tools like RevMan to calculate pooled effect sizes .

Basic: What software tools are essential for crystallographic data analysis?

Answer:

- SHELX Suite: For structure solution (SHELXS) and refinement (SHELXL) .

- ORTEP-3: Generates thermal ellipsoid plots to visualize atomic displacement .

- PLATON: Validates symmetry and detects twinning .

Advanced: How to ensure purity and stability during long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.